N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(19)14-6-7-15(22-14)17(8-2-3-9-17)11-18-16(20)13-5-4-10-21-13/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWQCFKCQTXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₆H₂₁N₃O₂S₂
- Molecular Weight : 351.5 g/mol
The structure features a furan carboxamide moiety, which is linked to a cyclopentyl group and a thiophene ring, contributing to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structures have shown significant tumor growth inhibition in xenograft models, indicating potential for further development in cancer therapeutics .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Similar thiophene-based compounds have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting a potential mechanism for reducing inflammation .
- Cytotoxicity : Investigations into cytotoxicity reveal that this compound exhibits relatively low cytotoxicity compared to other compounds, making it a candidate for safer therapeutic applications .
The precise mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell survival, similar to other compounds that target the MAPK pathway or Akt signaling .
Research Findings and Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide exhibit significant anticancer properties. The presence of the furan and thiophene rings suggests potential interactions with biological targets involved in cancer proliferation.
Case Study : A study on analogs of this compound demonstrated efficacy against multiple myeloma and lymphomas, highlighting its potential as a lead compound for developing new cancer therapies .
Targeting Protein Degradation
The compound may also play a role in targeted protein degradation mechanisms, which are crucial in drug discovery. By modulating key pathways, it could enhance therapeutic efficacy against resistant cancer types.
Table 1: Comparison of Compounds in Targeted Protein Degradation
| Compound Name | Mechanism of Action | Target Disease | Clinical Status |
|---|---|---|---|
| Thalidomide | CRBN-mediated | Multiple Myeloma | FDA Approved |
| This compound | Potential CRBN interaction | Various Cancers | Under Investigation |
Material Science Applications
The unique structural characteristics of this compound also lend it potential applications in material sciences. Its reactivity can be explored for developing new materials with specific properties.
Conductive Polymers
The incorporation of thiophene units is known to enhance the electrical conductivity of polymers. This compound could be synthesized into polymer matrices for applications in organic electronics.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring.
- Introduction of the thiophene moiety.
- Cyclization to form the cyclopentyl structure.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of furan ring from precursor compounds. |
| 2 | Substitution | Introduction of thiophene group through electrophilic substitution. |
| 3 | Amide Formation | Final coupling to create the carboxamide bond. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide (I) and N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
Key Differences :
- Dihedral Angles : In (I), the dihedral angles between the benzene and thiophene rings are 13.53° and 8.50° for two molecules in the asymmetric unit, while 2NPFC (furan analog) shows a smaller angle of 9.71° .
- Bond Lengths : The C–S bond lengths in thiophene derivatives differ from C–O bonds in furan analogs, affecting molecular rigidity and electronic distribution .
- Bioactivity: Thiophene carboxanilides are associated with genotoxicity in mammalian cells, whereas furan derivatives may exhibit distinct biological profiles due to differences in ring electronics .
Table 1: Structural Parameters of Thiophene vs. Furan Carboxamides
| Parameter | N-(2-Nitrophenyl)thiophene-2-carboxamide (I) | N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) |
|---|---|---|
| Dihedral Angle (Benzene–Heterocycle) | 13.53°, 8.50° | 9.71° |
| C–X Bond Length (X = S/O) | 1.714–1.736 Å (C–S) | 1.362–1.375 Å (C–O) |
| Supramolecular Interactions | C–H⋯O/S interactions dominant | Similar weak interactions, but furan O participates more in H-bonding |
Cyclopentane-Containing Analogs
Compounds such as (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide () share cyclopentane or azetidine motifs. Key comparisons include:
- Synthesis : Cyclopentane rings are often introduced via Pd-mediated cross-coupling or alkylation reactions (e.g., allylation of indole derivatives with cyclopentane precursors) .
- Bioactivity : Cyclopentane-containing thiophene/furan carboxamides show antiviral activity against SARS-CoV-2 PLpro, suggesting the cyclopentyl group enhances target binding through hydrophobic interactions .
Linear vs. Cyclic Linkers
Example : N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] () uses a linear pentane linker instead of a cyclopentyl group.
Research Findings and Implications
- Electron Distribution : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, whereas furan’s oxygen may increase polarity, affecting solubility and membrane permeability .
- Toxicity Considerations: Thiophene derivatives’ genotoxicity necessitates careful evaluation of the hydroxyethyl-thiophene moiety in the target compound .
Q & A
Q. Characterization Techniques :
Basic: What are the primary biological targets and assay methodologies for this compound?
Methodological Answer:
The compound’s heterocyclic motifs (thiophene, furan) suggest interactions with:
- GPCRs : Screen using cAMP accumulation assays or β-arrestin recruitment in HEK293 cells .
- Antimicrobial targets : Perform MIC assays against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution (CLSI guidelines) .
- Enzyme inhibition : Test against COX-2 or cytochrome P450 isoforms via fluorometric or colorimetric activity assays .
Q. Key Considerations :
- Use positive controls (e.g., indomethacin for COX-2) and validate results with orthogonal assays (e.g., SPR for binding affinity) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from differences in assay conditions or impurity profiles. Strategies include:
- Replication : Repeat assays in triplicate across independent labs using standardized protocols (e.g., identical cell lines, serum concentrations) .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., LPS-induced inflammation in macrophages for anti-inflammatory activity) .
- Analytical purity checks : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .
Advanced: What computational approaches predict its pharmacokinetics and target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with GPCR structures (e.g., PDB 6N4B) to map binding poses. Focus on hydrogen bonding with hydroxyethyl and hydrophobic interactions with cyclopentyl .
- ADMET prediction : Employ SwissADME to estimate logP (~2.8), solubility (<0.1 mg/mL), and CYP450 inhibition risks .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How to analyze its crystal structure and resolve refinement challenges?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data .
- Refinement in SHELXL :
- Hydrogen bonding : Identify weak C–H⋯O/S interactions (2.5–3.0 Å) to explain packing motifs .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
-
Core modifications :
Modification Biological Impact Replace furan with thiophene Alters selectivity for bacterial vs. mammalian targets Substitute hydroxyethyl with methoxy Reduces metabolic clearance but may lower solubility -
3D-QSAR : Build CoMFA models using steric/electrostatic fields from 20+ analogs .
Advanced: How to address stereochemical challenges during synthesis?
Methodological Answer:
The hydroxyethyl group introduces a stereocenter. Strategies include:
- Chiral chromatography : Use CHIRALPAK IC column (hexane:IPA 90:10) to resolve enantiomers .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during ketone reduction .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-computed spectra .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
